Cas no 2138209-20-6 (3-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol)
![3-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138209-20-6x500.png)
3-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol
- EN300-740090
- 2138209-20-6
-
- インチ: 1S/C8H13N3O2/c12-3-1-2-7-4-11(10-9-7)8-5-13-6-8/h4,8,12H,1-3,5-6H2
- InChIKey: CKKDCOXKKBBXBT-UHFFFAOYSA-N
- ほほえんだ: O1CC(C1)N1C=C(CCCO)N=N1
計算された属性
- せいみつぶんしりょう: 183.100776666g/mol
- どういたいしつりょう: 183.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 60.2Ų
3-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-740090-1.0g |
3-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol |
2138209-20-6 | 1g |
$0.0 | 2023-06-06 |
3-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Shachi Mittal Analyst, 2019,144, 2635-2642
3-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-olに関する追加情報
3-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol (CAS No. 2138209-20-6): An Overview
3-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol (CAS No. 2138209-20-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an oxetane ring and a 1,2,3-triazole moiety. These structural elements contribute to its potential therapeutic applications and have been the focus of numerous recent studies.
The oxetane ring is a four-membered cyclic ether that imparts rigidity and conformational constraint to the molecule. This rigidity can enhance the compound's binding affinity to specific biological targets, making it a valuable scaffold in drug design. The 1,2,3-triazole moiety, on the other hand, is known for its stability and ability to form hydrogen bonds, which can improve the compound's pharmacokinetic properties and biological activity.
Recent research has highlighted the potential of 3-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol in various therapeutic areas. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties. The study found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as a treatment for inflammatory diseases.
In another study published in the European Journal of Medicinal Chemistry, researchers explored the neuroprotective effects of 3-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol. The compound was shown to reduce oxidative stress and protect neurons from apoptosis induced by ischemic conditions. These findings indicate that it may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 3-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol has also been extensively studied. Research has shown that it exhibits good oral bioavailability and favorable metabolic stability. These properties are crucial for developing effective oral formulations for clinical use. Additionally, the compound has demonstrated low toxicity in preclinical studies, further supporting its safety profile.
In terms of synthetic methodology, 3-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol can be synthesized using a combination of copper-catalyzed azide–alkyne cycloaddition (CuAAC) and ring-opening reactions. The CuAAC reaction is particularly advantageous due to its high efficiency and selectivity, making it a popular choice in click chemistry applications. This synthetic route allows for the facile preparation of the compound with high purity and yield.
The versatility of 3-[1-(Oxetan-3-y l)-1H - 1 , 2 , 3 -tr iaz ol - 4 - yl ]pr op an - 1 - ol extends beyond its therapeutic applications. It has also been used as a building block in combinatorial chemistry to generate libraries of compounds with diverse functionalities. This approach has facilitated the discovery of novel bioactive molecules with potential applications in various fields of medicine.
In conclusion, 3-[1-(Oxetan - 3 - yl ) - 1 H - 1 , 2 , 3 -tr iaz ol - 4 - yl ]pr op an - 1 - ol (CAS No. 2138209 - 20 -6) is a promising compound with a unique combination of structural features that confer multiple biological activities. Its anti-inflammatory and neuroprotective properties make it a valuable candidate for further development in pharmaceutical research. The favorable pharmacokinetic profile and low toxicity further support its potential as a therapeutic agent. Ongoing research continues to explore new applications and optimize its use in clinical settings.
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